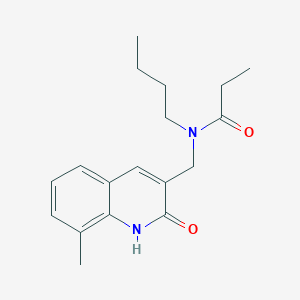
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2013 by a team of researchers at the University of Illinois at Urbana-Champaign.
Mechanism of Action
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide works by inhibiting the activity of a protein called BCL-2, which plays a key role in regulating cell death. By inhibiting BCL-2, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its effects on cancer cells, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its specificity for BCL-2, which may reduce the risk of off-target effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Future Directions
Further research is needed to fully understand the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in cancer treatment. Possible future directions include the development of more potent and selective BCL-2 inhibitors, as well as the exploration of combination therapies that may enhance the efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. Additionally, research is needed to determine the optimal dosing and administration of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in clinical settings.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with butylamine, followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-6-10-20(16(21)5-2)12-15-11-14-9-7-8-13(3)17(14)19-18(15)22/h7-9,11H,4-6,10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPBBOQQOETMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
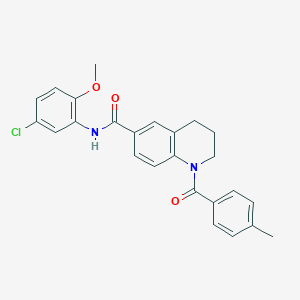
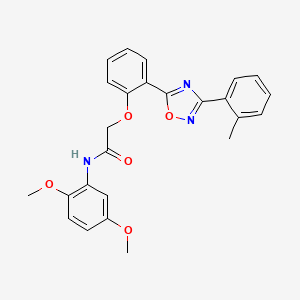
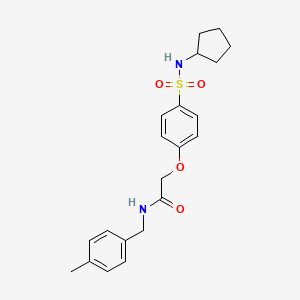
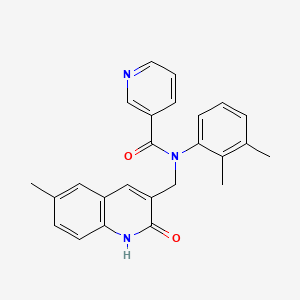
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)

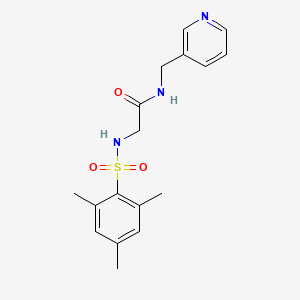




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)